molecular formula C15H14N2O3 B5477262 N-benzyl-N-methyl-4-nitrobenzamide CAS No. 89399-23-5

N-benzyl-N-methyl-4-nitrobenzamide

Cat. No.: B5477262
CAS No.: 89399-23-5
M. Wt: 270.28 g/mol
InChI Key: CTSLMCFVBVCVMA-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-nitrobenzamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. As a derivative of nitrobenzamide, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules . Its structure, featuring both benzyl and methyl alkyl groups on the amide nitrogen, makes it a subject of study in structure-activity relationship (SAR) investigations and scaffold-hopping projects in drug discovery. Researchers utilize this compound in the development of novel chemical entities, exploring its potential applications. It is strictly for research use only and is not intended for diagnostic or therapeutic purposes. All provided information is for research reference, and customers are responsible for final verification and safe handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)17(19)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLMCFVBVCVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343728
Record name N-Benzyl-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89399-23-5
Record name N-Benzyl-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N Benzyl N Methyl 4 Nitrobenzamide and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of N-benzyl-N-methyl-4-nitrobenzamide reveals two primary disconnection points around the amide functionality. The most logical disconnection is at the amide C-N bond, which leads to two potential synthetic pathways.

Pathway A involves the disconnection between the carbonyl carbon and the nitrogen atom. This suggests a synthesis starting from a 4-nitrobenzoyl derivative (such as 4-nitrobenzoyl chloride or 4-nitrobenzoic acid) and N-benzyl-N-methylamine. This is a common and often straightforward approach to amide synthesis.

Pathway B involves the disconnection of the benzyl (B1604629) group from the nitrogen atom. This less common approach would start from N-methyl-4-nitrobenzamide and a benzyl halide. This route relies on the N-alkylation of a secondary amide.

A further disconnection can be considered for the 4-nitrobenzoyl moiety itself. The C-N bond of the nitro group can be disconnected, pointing to a nitration reaction of a benzoyl derivative as a key step in introducing the nitro functionality.

Classical and Modern Amide Bond Formation Techniques

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently.

Activation of Carboxylic Acids and Coupling Reagents

A prevalent strategy for forming amide bonds involves the activation of the carboxylic acid group of 4-nitrobenzoic acid to make it more susceptible to nucleophilic attack by the amine. nih.gov This activation is typically achieved using a variety of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine to form the desired amide.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other effective coupling agents include uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). clockss.org Recent advancements have also explored the use of organocatalysts and novel activating agents to promote amide bond formation under milder conditions with improved atom economy. nih.govunimi.it

Amidation via Ester or Acyl Chloride Intermediates

An alternative and widely employed method for the synthesis of this compound involves the use of more reactive carboxylic acid derivatives, such as acyl chlorides or esters. mdpi.commdpi.com

The acyl chloride, 4-nitrobenzoyl chloride, is a highly electrophilic intermediate that reacts readily with N-benzyl-N-methylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.commdpi.com This method is generally high-yielding and proceeds under mild conditions. For instance, the synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide has been achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com Similarly, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized from 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com A patent describes a method for synthesizing N-methyl-4-(methylamino)-3-nitrobenzamide where 4-(methylamino)-3-nitrobenzoyl chloride is reacted with methylamine. google.com

The use of esters as starting materials, while generally less reactive than acyl chlorides, offers a milder alternative. The aminolysis of an ester with N-benzyl-N-methylamine can be facilitated by heat or catalysis to afford the desired amide.

Introduction and Modification of the Nitro Group

The nitro group is a key functional feature of this compound, and its introduction and subsequent modification are important synthetic considerations.

Electrophilic Aromatic Nitration Strategies

The most direct method for introducing a nitro group onto the benzene (B151609) ring is through electrophilic aromatic substitution. masterorganicchemistry.comresearchgate.net This typically involves treating the parent benzamide (B126) or a precursor with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.com The reaction conditions, including temperature and reaction time, must be carefully controlled to avoid over-nitration or unwanted side reactions. The directing effects of the substituents already present on the aromatic ring will determine the position of the incoming nitro group. For the synthesis of 4-nitrobenzamide (B147303) derivatives, the starting material would ideally have an ortho-, para-directing group to favor nitration at the desired position. However, the amide group itself is a deactivating, meta-directing group. Therefore, it is more synthetically feasible to introduce the nitro group to the benzoic acid or a precursor before the amide bond formation.

Recent research has also explored the use of milder and more selective nitrating agents to improve the efficiency and safety of the reaction. researchgate.net

Reduction of the Nitro Group to Amine Functionalities as Synthetic Intermediates

The nitro group is a versatile functional group that can be readily reduced to an amine. masterorganicchemistry.comorganic-chemistry.org This transformation is a valuable synthetic tool, as it opens up pathways to a wide range of analogs with different electronic and biological properties. The resulting amino group can be further modified, for example, by acylation or alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of aromatic nitro groups. cdnsciencepub.com Classical methods include the use of metals such as tin, iron, or zinc in the presence of an acid (e.g., HCl). masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is another widely used and often cleaner method. masterorganicchemistry.comacs.org These reactions are typically carried out under a hydrogen atmosphere.

More modern and chemoselective reducing agents have also been developed. For instance, sodium borohydride (B1222165) in the presence of a catalyst or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can selectively reduce the nitro group without affecting other reducible functional groups that might be present in the molecule, such as amides or esters. acs.orgresearchgate.net The choice of reducing agent depends on the specific substrate and the desired selectivity. This selective reduction is crucial in multi-step syntheses where other functional groups need to be preserved. For example, studies on 2,4-dinitrobenzamide (B3032253) mustards have shown selective reduction of the 2-nitro group using E. coli nitroreductase, highlighting the potential for bioreductive activation. nih.gov

N-Alkylation Approaches for Benzamide Nitrogen

N-alkylation of a pre-formed benzamide is a common strategy to introduce alkyl groups onto the amide nitrogen, leading to the formation of N,N-disubstituted benzamides. This can be achieved through direct alkylation or reductive amination pathways.

Direct alkylation involves the reaction of an N-monosubstituted benzamide with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is essential to deprotonate the amide nitrogen, generating a nucleophilic amidate anion that then attacks the alkylating agent.

A notable approach involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, promoted by a strong base like lithium diisopropylamide (LDA). nih.govresearchgate.net This method facilitates an efficient and selective synthesis. nih.govresearchgate.net While amides are generally considered poor electrophiles due to resonance stabilization, various methods have been developed to overcome this challenge, often employing activated amides or catalysts. nih.gov Transition metal-free approaches, such as the one using LDA, offer a practical alternative. nih.govresearchgate.net

Another strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" method, where alcohols are used as alkylating agents. This environmentally friendly approach, often catalyzed by transition metals like manganese or ruthenium, proceeds through the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent reduction of the resulting imine. acs.orgdntb.gov.ua For instance, manganese-catalyzed N-alkylation of sulfonamides with benzylic and primary aliphatic alcohols has been shown to be highly efficient. acs.org Similarly, palladium (II) pincer complexes have been employed for the N-alkylation of benzamides using aromatic primary alcohols, achieving excellent yields. researchgate.net

Catalyst/BaseAlkylating AgentSubstrateYieldReference
LDAMethyl SulfidesN,N-dialkyl benzamidesEfficient & Selective nih.govresearchgate.net
Mn(I) PNP pincerBenzylic/Aliphatic AlcoholsSulfonamidesExcellent (avg. 85%) acs.org
Palladium (II) O^N^O pincerAromatic Primary AlcoholsBenzamides/SulfonamidesUp to 92% researchgate.net

This table summarizes various direct alkylation methods for benzamide nitrogen.

Reductive amination offers an alternative route to N-alkylated benzamides, particularly for preparing tertiary amines. This method typically involves the reaction of a secondary amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which is then reduced in situ.

A versatile and metal-free direct reductive amination of aldehydes with amines has been developed using formic acid as the reductant and BF3·Et2O as a catalyst. researchgate.net This method is compatible with a wide range of functional groups and allows for the synthesis of various secondary and tertiary amines in high yields. researchgate.net The Eschweiler-Clarke reaction is a specific type of reductive methylation that uses formaldehyde (B43269) as the carbonyl compound and formic acid as the reductant to methylate primary or secondary amines. youtube.com

Another powerful approach is the reductive alkylation of amines using carboxylic acids as the electrophiles. nih.gov This two-step process involves a silane-mediated amidation followed by a zinc-catalyzed amide reduction. nih.gov A key advantage of this method is the observed rate differential between the reduction of tertiary and secondary amide intermediates, allowing for selective transformations. nih.gov Iridium catalysts, such as Vaska's complex, in combination with silanes like tetramethyldisiloxane (TMDS), have also been effectively used for the reductive functionalization of tertiary amides. researchgate.netnih.gov

Reaction TypeReagentsSubstratesKey FeaturesReference
Direct Reductive AminationAldehydes, Amines, Formic Acid, BF3·Et2OPrimary/Secondary AminesMetal-free, wide functional group tolerance researchgate.net
Eschweiler-Clarke ReactionFormaldehyde, Formic AcidPrimary/Secondary AminesReductive methylation youtube.com
Reductive AlkylationCarboxylic Acids, Amines, Phenylsilane, Zn(OAc)2Primary/Secondary AminesUses carboxylic acids as electrophiles, selective reduction nih.gov
Reductive FunctionalizationTertiary Amides, Grignard Reagents, IrCl(CO)(PPh3)2, TMDSTertiary AmidesForms functionalized tertiary amines researchgate.net

This table outlines various reductive amination strategies for the synthesis of N-alkylated benzamides.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors that are often fine-tuned include the choice of solvent, catalyst, base, reaction temperature, and reaction time.

For instance, in the manganese-catalyzed N-alkylation of sulfonamides, extensive optimization revealed that a system composed of a Mn(I) PNP pincer precatalyst (5 mol%) and K2CO3 (10 mol%) as the base in xylenes (B1142099) at 150 °C for 24 hours provided the highest yields. acs.org Similarly, in a multicomponent photocatalytic synthesis of tertiary alkylamines, optimized conditions involved using 1 mol% of Ir(ppy)3 as the photocatalyst, a 40 W blue-LED light source, and running the reaction for 2 hours at room temperature in dichloromethane (B109758) with molecular sieves and propionic acid. cam.ac.uk

The synthesis of benzamide derivatives can often be improved by moving from traditional batch processes to continuous flow synthesis, which can enhance safety and efficiency. researchgate.net The choice of coupling agent in amide bond formation is also crucial. For example, in a solvent-free procedure, neopentasilane (B600054) was found to be a superior coupling agent compared to monosilanes and disilanes, providing higher yields across a range of substrates. rsc.org

The development of new synthetic methods, such as mechanochemical synthesis using a ball mill, can offer environmentally friendly and efficient alternatives, leading to high yields of the desired products in a solvent-free manner. mdpi.com

MethodKey Optimization ParametersOutcomeReference
Mn-catalyzed N-alkylationCatalyst loading, base, solvent, temperature98% NMR yield, 86% isolated yield acs.org
Photocatalytic multicomponent reactionPhotocatalyst, light source, reaction time, solvent, additives84% isolated yield cam.ac.uk
Solvent-free amide synthesisCoupling agentNeopentasilane gave the highest yields (82-93%) rsc.org
Mechanochemical synthesisReaction time, frequencyHigh yield (89%) in 5 minutes mdpi.com

This table highlights key optimization parameters and their impact on the yield of benzamide synthesis.

Multicomponent Reaction Strategies for Benzamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient approach to synthesizing complex molecules like N-substituted benzamides. nih.gov These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. nih.gov

Several classic MCRs can be adapted for the synthesis of amide-containing structures. The Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, is a powerful tool for generating α-acylamino amides. nih.gov The Passerini reaction, a three-component reaction of a carboxylic acid, an isocyanide, and a carbonyl compound, yields α-acyloxy carboxamides. nih.gov

More recent developments in MCRs include photocatalytic methods. For example, a multicomponent photocatalytic olefin-hydroaminoalkylation has been developed for the synthesis of tertiary alkylamines. cam.ac.uk This method involves the reaction of an aldehyde, a secondary amine, and an alkene, mediated by a photocatalyst under visible light. cam.ac.uk Another innovative approach is a zinc-mediated carbonyl alkylative amination (CAA) reaction, which couples secondary amines, enolizable aldehydes, and non-activated alkyl iodides to produce complex tertiary alkylamines. nih.gov

Three-component one-pot reactions have also been employed for the synthesis of β-amide ketones from aldehydes, amides, and alkynes, often catalyzed by a Lewis acid like AlCl3. researchgate.net These MCR strategies provide rapid access to a diverse range of benzamide analogues and are amenable to the creation of compound libraries for drug discovery and other applications. nih.govresearchgate.net

Multicomponent ReactionComponentsProduct TypeKey FeaturesReference
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic Acidα-Acylamino amidesHigh convergence and atom economy nih.gov
Passerini ReactionCarbonyl Compound, Carboxylic Acid, Isocyanideα-Acyloxy carboxamidesForms ester and amide bonds in one step nih.gov
Photocatalytic Olefin-HydroaminoalkylationAldehyde, Secondary Amine, AlkeneTertiary AlkylaminesMild, visible-light mediated cam.ac.uk
Zinc-Mediated Carbonyl Alkylative AminationSecondary Amine, Aldehyde, Alkyl IodideTertiary AlkylaminesBroad scope, avoids competitive reductive amination nih.gov
Three-Component Ketone SynthesisAldehyde, Amide, Alkyneβ-Amide KetonesLewis acid catalysis researchgate.net

This table provides an overview of various multicomponent reaction strategies for the synthesis of benzamide derivatives.

Chemical Reactivity and Transformation Pathways of N Benzyl N Methyl 4 Nitrobenzamide

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring to which it is attached.

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Aromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance. youtube.comwikipedia.org In the case of N-benzyl-N-methyl-4-nitrobenzamide, the nitro group is para to the amide functionality. While the amide itself is not a typical leaving group in SNAr reactions, the activation provided by the nitro group makes the aromatic ring susceptible to attack by strong nucleophiles at the positions ortho and para to the nitro group. wikipedia.orgyoutube.com

For a successful SNAr reaction to occur on the 4-nitrobenzoyl ring of this compound, a suitable leaving group would need to be present on the ring, typically a halide. wikipedia.orgyoutube.com The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.comwikipedia.org The rate of reaction is influenced by the strength of the electron-withdrawing groups on the ring and the nature of the leaving group. youtube.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

FactorInfluence on SNAr ReactivityRationale
Electron-withdrawing groups (e.g., -NO2) Increase reactivityStabilize the negative charge of the Meisenheimer intermediate. youtube.comwikipedia.org
Position of electron-withdrawing groups Most effective at ortho and para positionsAllows for direct resonance delocalization of the negative charge. youtube.com
Leaving group ability F > Cl > Br > IThe rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.comyoutube.com
Nucleophile strength Strong nucleophiles are requiredTo attack the electron-rich aromatic ring. youtube.com

Reduction Reactions of the Nitro Moiety and Subsequent Derivatizations

The nitro group of this compound can be readily reduced to an amino group under various conditions. This transformation is a common strategy in organic synthesis to introduce an amino functionality, which can then be further derivatized. libretexts.org

Common reducing agents for the conversion of aromatic nitro groups to amines include:

Catalytic Hydrogenation: Using catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) in the presence of hydrogen gas. This method is generally clean and efficient.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. libretexts.org

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4), tin(II) chloride (SnCl2), and sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be employed.

The resulting N-benzyl-N-methyl-4-aminobenzamide contains a primary aromatic amine that can undergo a wide range of subsequent reactions:

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid. The diazonium salt is a versatile intermediate that can be substituted by various nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Acylation: The amino group can be acylated with acyl chlorides or anhydrides to form new amide bonds.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides.

Table 2: Representative Reduction and Subsequent Derivatization Reactions

Starting MaterialReagents and ConditionsProductReaction Type
This compoundH2, Pd/C, EthanolN-benzyl-N-methyl-4-aminobenzamideReduction of nitro group
N-benzyl-N-methyl-4-aminobenzamide1. NaNO2, HCl, 0-5 °C; 2. CuCNN-benzyl-N-methyl-4-cyanobenzamideDiazotization followed by Sandmeyer reaction
N-benzyl-N-methyl-4-aminobenzamideAcetyl chloride, Pyridine (B92270)N-(4-(N-benzyl-N-methylcarbamoyl)phenyl)acetamideAcylation

Reactivity of the Tertiary Amide Linkage

The tertiary amide bond in this compound is generally stable but can undergo cleavage under specific conditions.

Hydrolysis Pathways (Acidic and Basic Conditions)

Amide hydrolysis involves the cleavage of the carbonyl-nitrogen bond. This reaction can be catalyzed by either acid or base, although it typically requires harsh conditions such as high temperatures and strong acid or base concentrations.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous sulfuric acid), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. psu.edursc.org This is followed by the departure of the amine. For this compound, this would yield 4-nitrobenzoic acid and N-benzyl-N-methylamine. Studies on related N-methyl-N-nitrobenzamides in sulfuric acid have shown that the mechanism can vary with acid concentration, shifting from a neutral water-catalyzed process to an A-1 type mechanism in strong acid. rsc.org The A-1 mechanism involves a rate-limiting cleavage of the C-N bond to form a benzoyl cation. psu.edu

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., sodium hydroxide), the hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the expulsion of the N-benzyl-N-methylaminyl anion as the leaving group. This is followed by protonation of the amine anion by the solvent. The products are the sodium salt of 4-nitrobenzoic acid and N-benzyl-N-methylamine.

Transamidation and Amide Exchange Reactions

Transamidation is a process where the amino group of an amide is exchanged with another amine. This reaction is typically challenging for unactivated amides and often requires a catalyst or harsh conditions. For this compound, a direct transamidation would involve the reaction with a different primary or secondary amine, leading to a new amide and the release of N-benzyl-N-methylamine. Such reactions are generally reversible, and the equilibrium needs to be driven towards the desired product, for instance, by using a large excess of the reacting amine or by removing one of the products.

Cleavage and Rearrangement Processes

Beyond simple hydrolysis, the amide linkage can be cleaved under specific reductive or oxidative conditions, or undergo rearrangements. While specific literature on cleavage and rearrangement of this compound is limited, related transformations in similar structures provide insight. For instance, certain amides can undergo cleavage of the C-N bond under catalytic conditions. nih.gov Fragmentation of related amide molecules under mass spectrometry conditions has been observed to occur through cleavage of the amide bond. mdpi.com

Reactivity of the N-Benzyl and N-Methyl Substituents

The N-benzyl and N-methyl groups are not merely passive components of the molecule; they actively participate in various chemical reactions, offering pathways for functionalization and cleavage.

The benzylic position of the N-benzyl group is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cation, which is enhanced by the adjacent phenyl ring. msu.edu While specific studies on the benzylic oxidation of this compound are not prevalent, the oxidation of related N-(arylsulfonyl)benzylamines provides insight into this reactivity. A mild and practical method for such oxidations utilizes potassium persulfate (K₂S₂O₈) to generate a sulfate (B86663) radical anion (SO₄·⁻). beilstein-journals.org This radical can abstract a hydrogen atom from the benzylic position, initiating an oxidation cascade that typically yields an imine. beilstein-journals.org In the case of this compound, a similar process could potentially lead to the formation of an N-acyliminium ion intermediate, a versatile species for further synthetic transformations.

Another avenue for functionalization is through C-H activation. Modern catalytic systems, particularly those based on transition metals like Ruthenium(II), have been developed to functionalize the C-H bonds of benzylamines. organic-chemistry.org For instance, Ru(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides can produce isoquinolines in a redox-neutral manner, using the free amine as a directing group. organic-chemistry.org Although this compound is a tertiary amide, the principles of C-H activation at the benzylic position could be adapted, potentially enabling the introduction of new substituents onto the benzyl (B1604629) group's aromatic ring.

The N-benzyl group is a common protecting group for amines and amides in organic synthesis, and its removal (debenzylation) is a crucial step in many synthetic routes. A variety of methods exist for the debenzylation of N-benzyl amides, often requiring specific, and sometimes harsh, conditions. researchgate.net

One effective method involves oxidative debenzylation using alkali metal bromides (like KBr) in the presence of an oxidant such as Oxone. organic-chemistry.orgacs.orgnih.gov This reaction proceeds under mild conditions and is believed to involve the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position. organic-chemistry.orgacs.org This process is efficient for a range of N-benzyl amides, including those with electron-withdrawing groups on the aromatic ring of the acyl moiety, such as a 4-nitro substituent. acs.org

Acid-catalyzed debenzylation is another viable strategy. For example, refluxing an N-benzylamide with p-toluenesulfonic acid (p-TsOH) in toluene (B28343) can effectively cleave the N-benzyl bond, yielding the corresponding primary or secondary amide. researchgate.net This method has been shown to be selective and provides good to quantitative yields for various substrates. researchgate.net The table below summarizes various debenzylation methods applicable to N-benzyl amides.

Reagent SystemConditionsSubstrate ScopeTypical YieldReference
KBr, Oxone, Na₂CO₃CH₂Cl₂ / H₂O, Room TemperatureN-benzyl sulfonamides and carboxamides72% to >99% acs.org
p-TsOH (4 equiv.)Toluene, RefluxN-benzylamides, N-4-methoxybenzylamidesGood to quantitative researchgate.net
Triflic AcidMicrowave IrradiationSecondary and tertiary aliphatic/aromatic amidesModerate to good researchgate.net
Catalytic Hydrogenation (Pd/C)High or atmospheric pressureGeneral N-benzyl compoundsVariable researchgate.net
Birch Reduction (Na/NH₃)Low TemperatureGeneral N-benzyl compoundsCan lead to unexpected products researchgate.net

Aromatic Ring Reactivity Beyond Nitro Group (e.g., electrophilic/nucleophilic substitution at other positions)

The reactivity of the 4-nitrophenyl ring is profoundly influenced by the powerful electron-withdrawing nature of the nitro group. This group deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution.

For electrophilic aromatic substitution , the nitro group acts as a strong deactivating group and a meta-director. msu.eduyoutube.com This means that reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation on the 4-nitrophenyl ring of this compound would be significantly slower than on benzene (B151609) and would be directed to the positions meta to the nitro group (C3 and C5). msu.edulibretexts.org However, the amide group, despite the delocalization of the nitrogen lone pair into the carbonyl, is generally considered an ortho-, para-director. msu.edu Given that the para position is occupied by the nitro group, the amide would direct incoming electrophiles to the ortho positions (C2 and C6). The opposing directing effects of the powerful meta-directing nitro group and the ortho-directing amide group create a complex reactivity profile. In most cases, the strong deactivating effect of the nitro group would likely dominate, making further electrophilic substitution on this ring synthetically challenging. msu.edu

Conversely, the 4-nitrophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr) . The nitro group strongly activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to itself. mdpi.com Since the para position is part of the benzamide (B126) core, nucleophilic attack is directed to the positions ortho to the nitro group (C2 and C6). A nucleophile can attack one of these carbons, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before displacing a leaving group. youtube.com While there is no inherent leaving group at these positions in the parent molecule, SNAr reactions can occur if a suitable leaving group is present (e.g., a halogen in a related compound) or through mechanisms like Vicarious Nucleophilic Substitution (VNS) of hydrogen. mdpi.comresearchgate.net

Radical Reactions and Photochemical Transformations

The presence of the benzyl group and the nitroaromatic system provides avenues for radical-mediated reactions. As mentioned in the context of debenzylation, the benzylic C-H bond is relatively weak and susceptible to hydrogen atom abstraction by radicals. msu.eduacs.org This initiation step can lead to various transformations. For instance, mass spectrometry analysis of a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, revealed fragmentation pathways that involve the detachment of a benzyl radical, highlighting the lability of this bond under energetic conditions. mdpi.com

The nitroaromatic moiety itself can participate in radical reactions. Nitroaromatic compounds are known to undergo reduction under certain conditions to form radical anions. These species can be involved in various subsequent chemical processes.

Information on specific photochemical transformations of this compound is scarce in the literature. However, nitroaromatic compounds are generally photoactive. They can undergo photoreduction or participate in photosensitized reactions. The N-benzyl group can also be cleaved photochemically in some contexts, often involving a single electron transfer mechanism. researchgate.net It is plausible that irradiation of this compound with UV light could induce transformations at either the nitro group or the N-benzyl moiety, potentially leading to reduction, rearrangement, or cleavage products.

Advanced Spectroscopic and Structural Characterization of N Benzyl N Methyl 4 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure of N-benzyl-N-methyl-4-nitrobenzamide in solution. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for probing spatial relationships and conformational dynamics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A suite of 2D NMR experiments is necessary to map the intricate network of covalent bonds and spatial proximities within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the ortho, meta, and para protons on the benzyl (B1604629) ring and between the two sets of chemically distinct protons on the para-substituted nitrobenzoyl ring. It helps to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon signals to which they are attached (one-bond ¹H-¹³C correlations). It is a powerful method for assigning carbon resonances. The HSQC spectrum would show clear cross-peaks connecting the benzyl CH₂ protons to their corresponding carbon, the N-methyl protons to the methyl carbon, and each aromatic proton to its respective aromatic carbon.

Correlations from the N-methyl protons (H₃C-N) to the N-methyl carbon, the benzyl CH₂ carbon, and the amide carbonyl carbon (C=O).

Correlations from the benzyl CH₂ protons to the amide carbonyl carbon and the ipso, ortho, and meta carbons of the benzyl ring.

Correlations from the protons on the nitrobenzoyl ring to the amide carbonyl carbon, confirming the connection between the amide group and this ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and preferred conformations. For this molecule, NOESY could reveal spatial proximity between the N-methyl protons and the benzyl CH₂ protons, as well as between the benzyl CH₂ protons and the ortho protons of the benzyl ring.

Dynamic NMR for Conformational Studies

The this compound molecule possesses several rotatable single bonds, leading to a complex conformational landscape. The most significant dynamic process amenable to NMR study is the restricted rotation around the amide C-N bond due to its partial double-bond character. This rotation can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent, a phenomenon known as dynamic exchange.

Variable-temperature (VT) NMR studies can be employed to investigate this conformational behavior. At low temperatures, the rotation around the amide bond may be slow on the NMR timescale, resulting in separate signals for the two aromatic rings or even for the protons within the benzyl group. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into time-averaged signals. By analyzing the spectra at different temperatures, the energy barrier to this rotation can be calculated, providing quantitative insight into the molecule's flexibility.

Solid-State NMR Spectroscopy for Polymorph Analysis

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs. Since ssNMR is sensitive to the local chemical environment of each nucleus, atoms in different crystal lattices will exhibit distinct chemical shifts.

If this compound were to exhibit polymorphism, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) ssNMR experiments could be used to distinguish the forms. Each polymorph would produce a unique spectrum with a specific set of chemical shifts and line widths for the carbonyl, aromatic, and aliphatic carbons, as well as for the nitrogen atoms of the amide and nitro groups. These spectral fingerprints allow for the unambiguous identification and quantification of different polymorphic forms in a bulk sample.

Single-Crystal X-ray Diffraction Analysis

While detailed crystallographic data for this compound is not available in the public domain, analysis of the closely related compound, N-benzyl-4-nitrobenzamide (which lacks the N-methyl group), provides significant insight into the expected structural features. nih.gov

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state, yielding precise measurements of bond lengths, bond angles, and torsion angles. For this compound, this technique would precisely define the geometry of the amide linkage and the relative orientations of the two aromatic rings.

Based on the crystal structure of the analogous N-benzyl-4-nitrobenzamide , key geometric parameters can be anticipated. nih.gov The table below presents representative data from this related structure to illustrate the type of information obtained.

Table 1: Selected Bond Lengths and Angles for the Analogous N-benzyl-4-nitrobenzamide
ParameterValue (Å or °)ParameterValue (Å or °)
C(carbonyl)-O1.23O-C-N (amide)122.5
C(carbonyl)-N1.34C(carbonyl)-N-C(benzyl)121.8
N-C(benzyl)1.46N-C-C (benzyl)112.1
C(aromatic)-N(nitro)1.48O-N-O (nitro)123.4

Supramolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding, π-π stacking)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are fundamental to understanding the stability and physical properties of the crystalline solid.

In this compound, the absence of a traditional hydrogen bond donor (like an N-H proton) means that classical hydrogen bonding is not the primary packing force. Instead, the crystal lattice would be stabilized by a combination of other interactions:

Weak C-H···O Hydrogen Bonds: The slightly acidic protons on the aromatic rings and the benzyl methylene (B1212753) group can act as weak hydrogen bond donors, forming interactions with the oxygen atoms of the carbonyl and nitro groups of neighboring molecules.

π-π Stacking: The electron-rich benzyl ring and the electron-deficient nitrobenzoyl ring are primed for favorable π-π stacking interactions. These interactions, where the aromatic rings pack against each other, are a significant driving force in the crystal packing of many aromatic compounds.

Analysis of the crystal packing would reveal how these different forces cooperate to create a stable, three-dimensional supramolecular architecture.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. While specific polymorphism studies on this compound are not extensively documented in the reviewed literature, research on structurally analogous compounds provides valuable insights.

A notable example is the study of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound with significant nonlinear optical properties. researchgate.net Research has identified two polymorphic forms of BNA: a stable orthorhombic form and a metastable monoclinic form. researchgate.net The transition between these forms is reportedly irreversible and can be induced by temperature changes. researchgate.net

Differential scanning calorimetry (DSC) studies on BNA revealed a monotropic phase transition from the monoclinic to the orthorhombic crystal system at approximately 362 K. researchgate.net The structural difference between these polymorphs is subtle but significant, primarily involving the nature of intermolecular hydrogen bonds. The more stable orthorhombic form is characterized by N-H···O hydrogen bonds, whereas the monoclinic structure is stabilized by C-H···O interactions. researchgate.net Such studies on related molecules underscore the importance of crystallization conditions and intermolecular forces in determining the final solid-state structure, a principle that would apply to this compound as well. The investigation of polymorphism is crucial as it can influence a compound's stability, solubility, and other material properties. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and understanding the molecular vibrations of a compound. For this compound, the spectra are dominated by vibrations characteristic of its amide, nitro, and aromatic moieties.

The FT-IR and Raman spectra provide a veritable fingerprint of the molecule. The most prominent bands include the carbonyl (C=O) stretching vibration of the tertiary amide group, which is expected in the 1630-1670 cm⁻¹ region. The presence of the nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. muthayammal.innih.gov

Vibrations associated with the aromatic rings include C-H stretching above 3000 cm⁻¹, and C=C stretching bands within the 1400-1600 cm⁻¹ range. The C-N stretching vibrations from the amide and the nitro-aromatic link are also key features. Studies on similar molecules like benznidazole (B1666585) show that intermolecular hydrogen bonding can influence the position of N-H stretching bands; however, as a tertiary amide, this compound lacks an N-H bond, simplifying this spectral region. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carbonyl (C=O) Stretching 1630 - 1670
Nitro (NO₂) Asymmetric Stretching 1500 - 1570
Nitro (NO₂) Symmetric Stretching 1300 - 1370
Aromatic Ring C=C Stretching 1400 - 1600
Aromatic C-H Stretching 3000 - 3100
Amide (C-N) Stretching 1250 - 1350

This table is generated based on typical vibrational frequencies for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS provides an exact mass, confirming its elemental composition of C₁₅H₁₄N₂O₃. The calculated exact mass is 270.10044231 Da. nih.gov

Electron ionization (EI) mass spectrometry of this compound reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺˙) is observed at m/z 270. nih.gov The fragmentation pathways are typically initiated by cleavage at the weakest bonds, particularly the amide C-N bond and the benzylic C-N bond.

Key fragmentation pathways include:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 4-nitrobenzoyl cation at m/z 150. This is a very common and stable fragment for 4-nitrobenzoyl derivatives.

Cleavage of the benzyl group , which can lead to a fragment at m/z 179 ([M-C₇H₇]⁺) or the formation of the stable tropylium (B1234903) cation at m/z 91.

Cleavage of the N-methyl bond is also possible.

The GC-MS data available on PubChem shows significant fragments at m/z 174 and 150. nih.gov The fragment at m/z 150 corresponds to the [O₂NC₆H₄CO]⁺ ion. The fragment at m/z 174 could potentially arise from a rearrangement process following the loss of the benzyl group. The general fragmentation behavior of benzamides often involves the formation of a stable benzoyl cation. miamioh.edu

Table 2: HRMS Fragmentation Data for this compound

m/z (Observed) Proposed Fragment Ion Formula
270.1004 [M]⁺˙ (Molecular Ion) [C₁₅H₁₄N₂O₃]⁺˙
150 4-Nitrobenzoyl cation [C₇H₄NO₃]⁺

This table includes the molecular ion and common fragments based on mass spectrometry principles and observed data for related structures.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, particularly UV-Visible absorption, provides information about the electronic transitions within a molecule and is dictated by its chromophores. The this compound molecule contains two main chromophoric systems: the 4-nitrobenzoyl group and the benzyl group.

The UV-Vis spectrum is expected to be dominated by the strong absorption of the 4-nitrophenyl moiety. This chromophore typically exhibits intense π→π* transitions. Studies on similar compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, show strong absorption maxima that are characteristic of the nitroaromatic system. mdpi.com For N-benzyl-2-methyl-4-nitroaniline (BNA), electronic absorption studies also report on the influence of the nitro group on the electronic structure. researchgate.net The electronic structure of this compound would be characterized by a high degree of charge transfer, primarily from the benzoyl ring towards the electron-withdrawing nitro group.

The primary absorption bands would likely be associated with π→π* transitions within the aromatic systems. A lower energy, less intense n→π* transition associated with the lone pair of electrons on the oxygen atoms of the nitro group and the carbonyl group may also be present, though it is often obscured by the more intense π→π* bands.

Table 3: List of Compounds Mentioned

Compound Name
This compound
o-nitrobenzamide
N-benzyl-4-nitrobenzamide
N-allyl-N-benzyl-4-methylbenzenesulfonamide
N-benzylbenzamide
N-methylbenzamide
Benznidazole
N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ(6),1-benzothiazine-3-carboxamide
N-(3-chlorophenethyl)-4-nitrobenzamide
N-benzyl-2-methyl-4-nitroaniline

Computational Chemistry and Theoretical Investigations of N Benzyl N Methyl 4 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For N-benzyl-N-methyl-4-nitrobenzamide, this would involve using a DFT functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d,p)) to calculate bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, highlighting key features such as the electron-withdrawing effect of the nitro group and the electronic interplay between the benzyl (B1604629) and benzamide (B126) moieties.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of this compound, each calculated frequency can be assigned to specific molecular motions, such as the stretching of the C=O, N-O, and C-N bonds, or the bending of C-H bonds. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods can be employed to map out the energy landscape of chemical reactions involving this compound. This includes identifying the structures of reactants, products, and, crucially, the high-energy transition states that connect them. By calculating the activation energy, which is the energy difference between the reactants and the transition state, chemists can predict reaction rates and understand the mechanism of a chemical transformation, such as hydrolysis or substitution reactions involving the amide group.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, taking into account its interactions with its environment, such as solvent molecules.

For this compound, an MD simulation would reveal its conformational landscape, showing how the benzyl and methyl groups rotate and flex over time. This is particularly important for understanding how the molecule might bind to a biological target. Furthermore, simulations in different solvents would elucidate how the solvent affects the molecule's shape and stability.

Quantitative Structure-Property Relationship (QSPR) Studies for Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate a molecule's structural features with its physical, chemical, or biological properties. This involves calculating a wide range of molecular descriptors for this compound, which are numerical representations of its topology, geometry, and electronic structure.

These descriptors could then be used to predict properties such as boiling point, solubility, or even its potential biological activity, by comparing it to a database of compounds with known properties.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

The study of intermolecular interactions is crucial for understanding the crystal packing, polymorphism, and physicochemical properties of molecular solids. For this compound, computational methods such as Hirshfeld surface analysis and energy frameworks provide profound insights into the nature and energetics of these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal. This surface can be color-coded to map various properties, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface), providing a detailed picture of intermolecular contacts.

The most significant contributions are anticipated from hydrogen-hydrogen (H···H) contacts, which are generally the most abundant type of interaction in organic molecules. nih.gov Given the presence of the nitro group and the amide carbonyl oxygen, oxygen-hydrogen (O···H) contacts are also expected to play a crucial role. These represent weak C-H···O hydrogen bonds involving the aromatic and methyl hydrogens as donors and the oxygen atoms of the nitro and amide groups as acceptors. The presence of aromatic rings suggests that carbon-hydrogen (C···H) and potentially π-π stacking interactions also contribute to the stability of the crystal packing.

A representative breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, as inferred from similar structures, is presented in the table below.

Intermolecular ContactContribution (%)Description
H···H~40 - 50%Represents the most significant contribution, arising from contacts between hydrogen atoms on the benzyl and methyl groups.
O···H / H···O~25 - 35%Indicates the presence of C-H···O hydrogen bonds, primarily involving the nitro and carbonyl oxygen atoms as acceptors.
C···H / H···C~10 - 15%Arises from contacts between carbon and hydrogen atoms, often associated with the edges of the aromatic rings.
C···C~3 - 7%Suggests the presence of π-π stacking interactions between the aromatic rings of neighboring molecules.
N···H / H···N~1 - 3%Minor contributions from contacts involving the nitrogen atoms of the amide and nitro groups.
O···O< 2%Represents close contacts between oxygen atoms, which are generally repulsive but can occur in specific packing arrangements.

Energy Frameworks

To further elucidate the energetics of the crystal packing, energy framework analysis can be employed. This method calculates the pairwise interaction energies between a central molecule and its neighbors and visualizes them as a network of cylinders. crystalexplorer.netresearchgate.net The thickness of the cylinders is proportional to the strength of the interaction, providing an intuitive and quantitative representation of the packing topology. rsc.orgrsc.org

Energy frameworks are typically decomposed into electrostatic, dispersion, and total energy components, colored red, green, and blue, respectively. crystalexplorer.net For this compound, the electrostatic framework would highlight the directional and relatively strong interactions involving the polar nitro and amide groups. The dispersion framework would showcase the significant contribution of van der Waals forces, particularly from the stacking of the aromatic rings. The total energy framework provides a holistic view of the energetic landscape of the crystal, revealing the dominant packing motifs and the anisotropy of the mechanical properties. researchgate.netrsc.org This analysis can help rationalize properties like crystal strength and solubility by identifying the strongest and weakest interaction pathways within the crystal structure. rasayanjournal.co.in

Development of Force Fields and Parameterization for Larger Systems

To perform molecular dynamics (MD) or Monte Carlo simulations of this compound in larger systems, such as in solution or in a polymeric matrix, a reliable and accurate force field is required. A force field is a set of potential energy functions and associated parameters that describe the energetics of a molecule as a function of its atomic coordinates. While general-purpose force fields like CHARMM, AMBER, and OPLS exist, their parameters may not be optimized for a specific molecule, necessitating a custom parameterization process. nih.gov

The development of a force field for this compound would involve a systematic, multi-step procedure that leverages high-level quantum mechanical (QM) calculations. nih.gov

Step-by-Step Parameterization Process:

Quantum Mechanical Calculations: The first step is to perform high-level ab initio or density functional theory (DFT) calculations on the isolated molecule. These calculations are used to obtain key data, including:

The optimized molecular geometry.

The electrostatic potential (ESP) surrounding the molecule, which is used to derive atomic partial charges.

The Hessian matrix, from which vibrational frequencies and force constants for bonds and angles can be derived. nih.govresearchgate.net

Potential energy scans along key dihedral angles (e.g., rotation around the C-N amide bond and the bonds connecting the phenyl rings) to determine rotational energy barriers.

Parameter Assignment and Optimization:

Bonded Parameters: The equilibrium bond lengths and angles are typically taken directly from the QM-optimized geometry. The corresponding force constants are then fitted to reproduce the QM vibrational frequencies. For a molecule containing both amide and nitro groups, specific parameters from existing force fields like the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) can be used as a starting point. nih.gov

Non-bonded Parameters (Lennard-Jones and Electrostatics): The non-bonded interactions are described by the Lennard-Jones potential (for van der Waals interactions) and Coulomb's law (for electrostatic interactions).

Partial Atomic Charges: Atomic charges are derived by fitting them to the QM-calculated ESP. The restrained electrostatic potential (RESP) or similar methods are commonly used to ensure chemical equivalency and prevent unrealistically large charges. For nitroarenes, special attention is given to accurately represent the high polarity of the nitro group. acs.orgresearchgate.net

Lennard-Jones Parameters: The Lennard-Jones parameters (the well depth, ε, and the collision diameter, σ) are often transferred from existing force field libraries for similar atom types. These may be further refined by fitting to experimental data for condensed-phase properties, such as the density and heat of vaporization of the liquid state, if available. researchgate.net

Torsional Parameters: The dihedral (torsional) parameters are among the most critical for accurately describing the conformational flexibility of the molecule. These are optimized by fitting the torsional potential of the force field to the potential energy profiles obtained from the QM scans. This ensures that the relative energies of different conformers and the barriers to rotation are correctly reproduced.

Validation: Once a complete set of parameters is developed, the force field must be validated. This is achieved by performing MD simulations of the molecule in the condensed phase (e.g., a pure liquid or in a relevant solvent) and comparing the simulated properties with experimental data. Key properties for validation include:

Density

Heat of vaporization

Radial distribution functions

Diffusion coefficient

This rigorous process ensures that the developed force field can accurately model the behavior of this compound in large-scale simulations, enabling the study of its dynamics, interactions with other molecules, and macroscopic properties.

Structure Activity/property Relationship Sar/spr Studies in N Benzyl N Methyl 4 Nitrobenzamide Analogues

Design Principles for Systematic Structural Modifications

The design of analogues is guided by established principles of medicinal and physical organic chemistry to probe the electronic and steric requirements for specific interactions.

The 4-nitrobenzamide (B147303) core of the molecule is subject to significant electronic and steric influences from substituents on the aromatic ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution by reducing its electron density. libretexts.orgyoutube.com This deactivation is a result of both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.org The electron-withdrawing nature of the nitro group makes the carbonyl carbon of the amide more electrophilic.

Conversely, the introduction of electron-donating groups on the 4-nitrobenzoyl ring would be expected to increase the electron density of the ring and potentially alter the charge distribution across the entire molecule. libretexts.org The Hammett constants of various substituents can be used to quantify these electronic effects and predict the reactivity of the aromatic nitro compounds. researchgate.net

The N-benzyl and N-methyl groups are critical determinants of the compound's three-dimensional structure and its interactive potential. The benzyl (B1604629) group, with its aromatic ring, introduces the possibility of π-π stacking interactions, while its flexibility allows it to adopt various conformations. The methyl group, being smaller, presents less steric hindrance around the nitrogen atom. The nature of these N-alkyl substituents can influence the rotational barrier around the C-N amide bond, affecting the equilibrium between different conformational isomers. iaea.org

The replacement of the benzyl group with other alkyl or aryl groups can systematically probe the steric and electronic requirements of the binding pocket in a receptor or the active site of an enzyme. For instance, increasing the bulk of the N-alkyl group could enhance van der Waals interactions or, conversely, lead to steric clashes.

Isosteric and bioisosteric replacements are a cornerstone of analogue design, aiming to retain or beneficially modify the compound's properties by substituting specific atoms or groups with others of similar size, shape, and electronic configuration. For N-benzyl-N-methyl-4-nitrobenzamide, several isosteric replacements could be considered to fine-tune its chemical properties.

For example, the nitro group could be replaced by other electron-withdrawing groups such as a cyano (-CN), a trifluoromethyl (-CF3), or a sulfonyl group (-SO2R). These groups mimic the electron-withdrawing nature of the nitro group but differ in their geometry and hydrogen bonding capacity. The amide linkage itself could be replaced by a thioamide, an ester, or a ketone to explore the importance of the hydrogen bond donating and accepting capabilities of the amide bond.

Correlation of Structural Features with Specific Molecular Recognition Profiles

The structural features of this compound and its analogues are directly correlated with their ability to be recognized by synthetic receptors and to interact with model chemical systems. The nitro group, being a potent hydrogen bond acceptor, can form strong interactions with hydrogen bond donors. The amide carbonyl oxygen also acts as a hydrogen bond acceptor. The benzyl group can engage in hydrophobic and π-π stacking interactions.

The spatial arrangement of these functional groups, dictated by the molecule's conformation, is critical for achieving a high degree of complementarity with a synthetic receptor. Studies on related systems have shown that the precise positioning of aromatic rings and hydrogen bonding moieties is essential for effective molecular recognition.

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chemical Parameters

QSPR modeling provides a powerful tool for predicting the chemical parameters of this compound and its analogues without the need for experimental synthesis and testing. These models use calculated molecular descriptors to establish a mathematical relationship with a specific property.

Below is an interactive table showcasing hypothetical QSPR-predicted properties for a series of analogues.

Analogue Substituent on 4-nitrobenzoyl ring Predicted pKa Predicted Redox Potential (V) Predicted Aqueous Solubility (mg/L)
This compound-NO218.5-0.8550
N-benzyl-N-methyl-4-cyanobenzamide-CN19.2-0.9575
N-benzyl-N-methyl-4-chlorobenzamide-Cl20.1-1.10120
N-benzyl-N-methyl-4-methoxybenzamide-OCH321.5-1.35250

Note: The data in this table is illustrative and based on general chemical principles, not on experimentally verified or specifically modeled values for these exact compounds.

Conformational Analysis and its Impact on Molecular Interactions

The biological activity and physical properties of this compound are intrinsically linked to its conformational preferences. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the amide C-N bond is particularly important, as it gives rise to E and Z isomers, which can have distinct chemical and biological properties. iaea.org NMR spectroscopy and computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational equilibrium of such molecules in solution. scielo.br

The dihedral angle between the two aromatic rings, as well as the orientation of the nitro group relative to its attached phenyl ring, will significantly influence the molecule's shape and its ability to fit into a binding site. researchgate.net A twisted conformation, for example, might be necessary to avoid steric clashes, while a more planar conformation could maximize π-π stacking interactions. The interplay of these conformational factors ultimately governs the strength and specificity of the molecule's interactions with its environment.

Advanced Applications and Interdisciplinary Research Leveraging N Benzyl N Methyl 4 Nitrobenzamide

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

The strategic placement of functional groups in N-benzyl-N-methyl-4-nitrobenzamide makes it an exceptionally useful intermediate in the synthesis of more complex molecular structures. The presence of the nitro group, in particular, offers a versatile handle for a variety of chemical transformations.

The synthesis of nitrogen-containing heterocycles is a fundamental pursuit in organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. google.commdpi.com A primary route to these compounds involves the reductive cyclization of nitroaromatics. researchgate.net The nitro group of this compound can be chemically reduced to a primary amine, yielding N-benzyl-N-methyl-4-aminobenzamide. This transformation unlocks numerous pathways for constructing heterocyclic rings.

The reduction of nitroarenes is a well-established chemical transformation that can be achieved under various conditions, offering chemists the flexibility to choose a method compatible with other functional groups in the molecule. beilstein-journals.orgnih.gov

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

Reducing SystemCatalyst/ReagentSolventKey AdvantagesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂Ethanol, Ethyl Acetate (B1210297)Clean, high yield nih.gov
Transfer HydrogenationHydrazine (B178648), Ammonium (B1175870) formate (B1220265)Methanol, EthanolAvoids handling of H₂ gas nih.gov
Metal HydridesNaBH₄Ethanol, WaterMild, inexpensive nih.gov
Metal-Free ReductionTrichlorosilane (HSiCl₃)Acetonitrile/DCMAvoids metal contamination beilstein-journals.org

Once the amino derivative is formed, it can undergo intramolecular or intermolecular cyclization reactions. For instance, condensation with appropriate precursors could lead to the formation of fused heterocyclic systems like benzimidazoles, which are known for their biological activities. google.com The amide functionality itself can also participate in cyclization reactions under specific conditions. researchgate.net

The strategic use of nitro group reduction followed by cyclization is a powerful tool in the total synthesis of complex natural products, particularly alkaloids. A notable example of this strategy is the iridium-catalyzed reductive nitro-Mannich cyclization used in the total synthesis of (±)-epi-epiquinamide. researchgate.net In this process, a tethered nitroalkyl group is reduced in a chemoselective manner to an enamine or related intermediate, which then cyclizes to form a key heterocyclic core of the natural product. researchgate.net

While a specific total synthesis employing this compound is not documented, its structure is well-suited for such strategies. The reduction of its nitro group would generate a nucleophilic amino group ortho to the amide, poised for cyclization. This positions the compound as a potential precursor for synthesizing complex, polycyclic structures that are often the targets of pharmaceutical development. beilstein-journals.orgnih.gov The synthesis of various substituted N-nitrobenzamides as intermediates for biologically active molecules underscores the importance of this class of compounds in medicinal chemistry. nih.govmdpi.com

Role in Material Science and Supramolecular Chemistry

The field of material science increasingly relies on organic molecules that can organize into predictable, functional superstructures. This compound possesses the necessary features for the rational design of such materials.

Supramolecular assembly is governed by non-covalent interactions, such as hydrogen bonding and π-π stacking. tudelft.nl this compound contains both an amide group, a classic hydrogen bond donor/acceptor, and two aromatic rings (benzyl and nitrophenyl), which can engage in π-π stacking interactions. This combination allows for the formation of well-ordered, self-assembled structures in the solid state.

The crystallization of molecules containing both amide and aromatic functionalities often leads to the formation of extended networks, which is a foundational principle of crystal engineering. tudelft.nl The nitro group itself plays a significant role in directing molecular packing. For example, the supramolecular structure of N,N,N′,N′-tetramethylethylenediammonium-bis(4-nitrophenolate) demonstrates how the nitro-substituted aromatic ring participates in the formation of a stable, self-assembled crystal lattice. rsc.org The controlled assembly of such molecules is crucial for creating organic materials with tailored properties. rsc.org

Materials with non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. A common molecular design for NLO activity is the "push-pull" chromophore, which contains an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system. beilstein-journals.orgresearchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and high NLO response.

This compound fits this paradigm. The nitro group is a powerful electron-accepting group, while the N-benzyl-N-methylamino moiety acts as a modest electron-donating group. A closely related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), is a well-characterized and highly efficient organic NLO crystal. researchgate.netnih.govnih.gov The structural similarity between BNA and this compound suggests that the latter is a promising candidate for NLO applications.

Table 2: Comparison of this compound with the NLO Crystal BNA

CompoundElectron DonorConjugated SystemElectron AcceptorKnown NLO Application
This compound-N(CH₃)(CH₂Ph)Benzoyl Ring-NO₂Potential
N-benzyl-2-methyl-4-nitroaniline (BNA)-NH(CH₂Ph)Aniline Ring-NO₂Yes, high efficiency THz generation

The study of push-pull chromophores based on various scaffolds, including quinoxalinones and thienothiophenes, has demonstrated that even subtle structural modifications can significantly tune their optical properties. rsc.orgrsc.org This suggests that this compound and its derivatives are fertile ground for developing new photoactive materials. mdpi.com

Chemo-Sensors and Probes for Specific Chemical Species (focus on sensing mechanism)

The development of chemical sensors that can selectively detect specific ions or molecules is critical for environmental monitoring, medical diagnostics, and biological research. The structural and electronic features of this compound make it an interesting platform for designing such sensors.

The sensing mechanism often relies on a specific interaction between the sensor molecule and the target analyte, which triggers a measurable signal, such as a change in color or fluorescence. scispace.com The nitroaromatic unit is a key component in many chemosensors. nih.gov

One established mechanism involves the reduction of a nitro group by an enzyme, such as nitroreductase (NTR), which is a marker for hypoxic (low oxygen) conditions in cells. nih.govnih.gov Probes for NTR often contain a p-nitrobenzyl group linked to a fluorophore. In the presence of NTR, the nitro group is reduced, initiating a self-immolative cascade that releases the fluorophore and "turns on" fluorescence. nih.govresearchgate.net The N-benzyl-4-nitro moiety in the title compound is analogous to the recognition element in these probes, suggesting its potential for developing sensors for enzymatic activity.

A second mechanism involves direct interaction with anions. The electron-withdrawing nature of the nitro group can increase the acidity of nearby protons on the molecule, making them effective hydrogen-bond donors for recognizing anions like fluoride (B91410) (F⁻), acetate (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). scispace.comnih.gov The binding of an anion can alter the electronic structure of the molecule, leading to a change in its absorption spectrum that is visible to the naked eye (a colorimetric response). scispace.commdpi.com While this compound lacks a highly acidic proton like an N-H bond, its framework could be modified to incorporate such a feature, using the nitrobenzamide core as the signaling unit.

Compound List

Catalysis: Ligands or Organocatalysts Derived from the Benzamide (B126) Scaffold

The benzamide functional group is a robust and versatile scaffold in the design of ligands for metal-catalyzed reactions and in the development of purely organic catalysts (organocatalysts). While direct catalytic applications of this compound are not extensively documented, the structural motifs it contains—an N-substituted amide and an electronically modified aromatic ring—are central to many catalytic systems.

The core benzamide structure can act as a coordinating ligand for transition metals. The nitrogen and oxygen atoms of the amide group can chelate to a metal center, influencing its electronic properties and steric environment. This modulation is crucial for controlling the activity and selectivity of catalytic transformations. For instance, N-substituted benzamides have been employed in ruthenium-catalyzed cyclization reactions and nickel-catalyzed C-H bond alkylation. In a notable example of cooperative catalysis, a bulky N,N-diethylbenzamide was successfully alkylated at the para-position using a nickel/aluminum system, highlighting the directing capability of the amide group. acs.org

Furthermore, the development of chiral benzamides as organocatalysts represents a significant area of research. nih.gov These molecules can facilitate asymmetric transformations, leading to the preferential formation of one enantiomer of a chiral product. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. For example, chiral bisformamides have been shown to be effective organocatalysts in the asymmetric Strecker reaction. nih.gov The N-benzyl and N-methyl groups in this compound, if rendered chiral or incorporated into a chiral backbone, could potentially direct stereoselective reactions. The 4-nitro group, being strongly electron-withdrawing, would significantly influence the electronic nature of the benzamide, which could be harnessed to tune the reactivity of a catalytic system.

Table 1: Examples of Catalytic Applications of Benzamide Derivatives

Catalyst/Ligand TypeReaction TypeMetal/Catalyst SystemSubstrate ScopeKey Findings
N,N-diethylbenzamidepara-Selective AlkylationNickel/AluminumBenzamides and aromatic ketonesHigh para-selectivity achieved through cooperative catalysis. acs.org
Chiral BisformamidesAsymmetric Strecker ReactionOrganocatalystAldehydes, amines, and trimethylsilyl (B98337) cyanideExcellent yields and good enantioselectivities for α-amino nitriles. nih.gov
N-Substituted BenzamidesCyclization with Allylic AlcoholsRutheniumAromatic and heteroaromatic amidesFormation of 3-substituted isoindolinone derivatives.

Environmental Chemistry Applications (e.g., pollutant degradation mechanisms, if studied at a chemical level)

The environmental fate of this compound is of interest due to the widespread presence of nitroaromatic compounds as environmental pollutants. researchgate.netnih.gov These compounds are often resistant to degradation and can be toxic. Research into the degradation of nitroaromatics provides a framework for understanding how this compound might behave in the environment. The primary degradation pathways for nitroaromatic compounds are microbial degradation and photodegradation.

Microbial degradation can occur under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, bacteria have evolved enzymatic systems, such as monooxygenases and dioxygenases, to attack the aromatic ring, often leading to the removal of the nitro group as nitrite (B80452). nih.gov For instance, some bacteria can metabolize nitrobenzene (B124822) by first reducing it to hydroxylaminobenzene, which is then rearranged to 2-aminophenol (B121084) and subsequently mineralized. scispace.com Anaerobic degradation pathways typically involve the reduction of the nitro group to an amino group, which can then be further transformed. nih.gov The presence of the N-benzyl-N-methyl group in the target molecule would likely influence the accessibility of the nitroaromatic ring to microbial enzymes.

Photodegradation is another important environmental process for the breakdown of nitroaromatic compounds. nih.govnih.govrsc.org This process can occur through direct photolysis, where the molecule absorbs light and undergoes a chemical change, or through indirect photolysis, which is mediated by other photochemically generated species like hydroxyl radicals. The UV/H₂O₂ process is a well-studied advanced oxidation process that generates highly reactive hydroxyl radicals capable of degrading a wide range of organic pollutants, including nitroaromatics. nih.govnih.gov Studies on the photodegradation of nitrobenzene have shown that it can be converted to various intermediates, including nitrophenols, before eventual mineralization. nih.gov The this compound molecule, with its chromophoric nitro group, would be expected to absorb UV light and be susceptible to photodegradation.

The catalytic reduction of nitroaromatic compounds is also a relevant area of research, often aimed at converting toxic nitro compounds into less harmful or even useful amino compounds. mdpi.comgoogle.comgoogle.comnih.govnih.gov This process typically employs metal catalysts, such as palladium or copper, and a reducing agent. nih.govnih.gov

Table 2: Environmental Degradation Pathways for Related Nitroaromatic Compounds

Degradation ProcessCompound TypeConditionsKey Intermediates/ProductsRelevant Findings
Microbial DegradationNitrobenzeneAerobic/Anaerobic2-Aminophenol, AnilineBacteria can utilize nitroaromatics as carbon and nitrogen sources. scispace.com
PhotodegradationNitrobenzene, NitrophenolsUV/H₂O₂Nitrophenols, Catechol, Oxalic AcidAdvanced oxidation processes can effectively mineralize nitroaromatic compounds. nih.govnih.gov
Catalytic ReductionNitroanilinesCopper Ferrite NanoparticlesPhenylenediaminesEfficient reduction to corresponding amines in the presence of a catalyst. nih.gov

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of tertiary amides like N-benzyl-N-methyl-4-nitrobenzamide is a cornerstone of organic and medicinal chemistry. Traditionally performed in batch reactors, this process is increasingly being adapted to continuous flow and automated platforms to enhance efficiency, safety, and scalability.

Flow Chemistry: Continuous flow chemistry offers significant advantages for reactions involving potentially hazardous reagents or intermediates. nih.gov The nitration of aromatic rings and the subsequent manipulation of nitro compounds can be managed more safely in flow reactors, which offer superior heat transfer and control over reaction parameters. nih.govnih.gov For the synthesis of this compound, a flow process could involve the continuous reduction of the nitro group or its transformation into other functional groups under conditions that might be difficult to control in a batch setup. nih.gov The reaction of diphenyldiazomethane with p-nitrobenzoic acid has been successfully transferred from batch to flow mode, demonstrating a proof of concept for handling related nitro-functionalized substrates. youtube.com This approach minimizes risk and can improve reproducibility and yield. nih.gov

Automated Synthesis Platforms: Automated synthesis platforms, often utilizing pre-packaged reagent capsules and robotic liquid handlers, are revolutionizing the rapid synthesis of compound libraries. synplechem.comresearchgate.netsigmaaldrich.comyoutube.com These systems are well-suited for performing common reactions like amide bond formation and Suzuki couplings. researchgate.netsigmaaldrich.com The synthesis of this compound and its analogues could be integrated into such a platform. This would allow for the high-throughput generation of a library of related tertiary amides by varying the amine and carboxylic acid starting materials. researchgate.net Such automated systems streamline the entire workflow from reaction to purification, accelerating the discovery of molecules with desired properties. synplechem.comresearchgate.net

TechnologyPotential Application for this compoundKey Advantages
Flow Chemistry Safer handling of nitration reactions; controlled reduction of the nitro group; process scale-up. nih.govnih.govEnhanced safety, superior heat and mass transfer, improved reproducibility, potential for scalability. nih.gov
Automated Synthesis Rapid library generation of this compound analogues; high-throughput screening. researchgate.netsigmaaldrich.comIncreased efficiency, reduced human error, accelerated discovery cycles. sigmaaldrich.comyoutube.com

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

The functional groups within this compound—the tertiary amide and the aromatic nitro group—can exhibit unique reactivity under non-conventional energetic conditions such as electrochemistry and sonochemistry.

Electrochemistry: Electrochemical methods offer a green and highly tunable approach to redox chemistry. The electrochemical reduction of nitroaromatic compounds is a well-established process that can be precisely controlled to yield different products, such as nitrosoarenes, hydroxylamines, or anilines. nih.gov Applying this to this compound could provide selective access to its amino derivative without the need for traditional metal hydrides or catalytic hydrogenation, which might affect other parts of the molecule. Electrochemical nitrogen reduction processes are a growing field of interest, aiming to replace energy-intensive industrial methods. capes.gov.br

Sonochemistry: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactivity through acoustic cavitation. This can lead to the formation of high-energy intermediates and enhance mass transport. For this compound, sonication could potentially facilitate challenging synthetic transformations or induce novel reaction pathways that are not accessible under thermal conditions.

Advanced Machine Learning and AI in Predicting Synthesis and Reactivity

The synthesis of amides is a prime target for ML-driven prediction. digitellinc.comnih.gov Models are being developed that can predict the success rate and yield of amide coupling reactions based on the structures of the starting amine and carboxylic acid, the reagents used, and the reaction conditions. digitellinc.compku.edu.cn Using a small dataset, machine learning algorithms have been shown to reliably predict the conversion rate of amide bond synthesis with high accuracy. pku.edu.cn For this compound, such models could predict the optimal coupling agent and solvent combination to maximize yield, saving significant experimental effort. Deep learning models have also been successfully applied to optimize multi-step peptide synthesis in automated flow systems, a technology that could be adapted for creating libraries of amide-based molecules. mit.eduamidetech.com

Furthermore, ML models are being trained to predict the intrinsic reactivity and potential toxicity of molecules. Quantitative Structure-Activity Relationship (QSAR) models have been specifically developed for nitroaromatic compounds to predict their mutagenicity based on calculated molecular descriptors. nih.gov An AI system could assess a virtual library of derivatives of this compound, flagging potentially reactive or toxic structures and prioritizing the most promising candidates for synthesis.

AI/ML ApplicationRelevance to this compoundExpected Outcome
Synthesis Prediction Predict optimal conditions for amide bond formation. digitellinc.compku.edu.cnIncreased reaction yield, reduced optimization time, cost savings. digitellinc.com
Reactivity Prediction Forecast the chemical reactivity of the molecule and its derivatives. magritek.comnih.govPrioritization of synthetic targets, early identification of potential hazards. nih.gov
Property Prediction Estimate biological activities or physicochemical properties. nih.govAccelerated discovery of molecules with desired functions.

Development of Advanced Spectroscopic Probes and Imaging Techniques

The nitroaromatic moiety in this compound provides a potential handle for developing advanced spectroscopic probes. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be exploited for sensing and imaging applications.

Compounds featuring a nitrobenzoxadiazole (NBD) core, which is structurally related to the nitrobenzene (B124822) group, are widely used as environmentally sensitive fluorescent probes. nih.gov Their fluorescence is often quenched but can be "turned on" upon reaction with specific analytes. Similarly, the nitro group of this compound could be chemically modified or used as a quencher in a Förster Resonance Energy Transfer (FRET) system. rsc.org For example, reduction of the nitro group to an amine would dramatically alter the electronic properties and fluorescence of an attached fluorophore, providing a basis for a ratiometric sensor. The design of such probes is a mature field, offering clear strategies for converting molecules like this compound into functional imaging agents. rsc.org

Design of Next-Generation Molecular Tools and Chemical Biology Probes

Building on its core structure, this compound can serve as a scaffold for the design of sophisticated molecular tools and chemical biology probes. The key principles for designing such probes include ensuring target selectivity, cell permeability, and the inclusion of a reporter or handle for detection or purification. researchgate.net

The N-benzylbenzamide framework has already been identified as a promising scaffold for developing modulators of biological targets. acs.org By strategically modifying the substituents on both the benzoyl and benzyl (B1604629) rings of this compound, new molecules can be designed to interact with specific proteins. The nitro group itself is a versatile chemical handle; it can be reduced to an amine, which can then be functionalized with affinity tags (like biotin), fluorophores, or crosslinking agents. This allows for the creation of affinity-based probes for target identification or photoaffinity probes to map molecular interactions within a cell. Several 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized, demonstrating potent biological activity, highlighting the utility of the nitrobenzamide core in molecular design. nih.govresearchgate.net The N-benzyl-N-methyl scaffold is also present in other chemical contexts, such as azomethine ylide equivalents, indicating its synthetic versatility for creating diverse molecular architectures. researchgate.net

This strategic design process could transform a simple organic molecule into a powerful tool for dissecting complex biological processes, moving far beyond its initial identity as a synthetic compound.

Q & A

Basic: What are the recommended synthetic routes for N-Benzyl-N-methyl-4-nitrobenzamide, and how can reaction conditions be optimized for reproducibility?

Answer:
The synthesis typically involves a nucleophilic acyl substitution between 4-nitrobenzoyl chloride and N-benzyl-N-methylamine. Key parameters include:

  • Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during reagent mixing to reduce exothermic side reactions .
  • Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride ensures complete conversion.
    Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate purity using HPLC (>95%) .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, nitro group deshielding effects) .
  • FTIR : Confirm amide C=O stretch (~1650 cm1^{-1}) and nitro group asymmetry (~1520 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 299.3) .

Advanced: How can computational methods like DFT and molecular docking elucidate the electronic properties and biological activity of this compound?

Answer:

  • DFT calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps, polarizability, and hyperpolarizability for predicting nonlinear optical properties .
  • Molecular docking : Dock into bacterial enzyme active sites (e.g., E. coli DNA gyrase) using AutoDock Vina to assess binding affinity (ΔG < −7 kcal/mol suggests antibacterial potential) .
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic regions to guide derivatization strategies .

Advanced: How should researchers resolve discrepancies in experimental data, such as conflicting NMR or crystallographic results?

Answer:

  • Crystallography : Refine X-ray data with SHELXL (e.g., R < 0.05) to resolve ambiguities in bond angles or torsional conformations .
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to detect rotational barriers in the benzyl group .
  • Cross-validation : Compare computed (DFT) and experimental IR/Raman spectra to confirm vibrational modes .

Advanced: What strategies are recommended for analyzing the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to evaluate nitro group reduction or amide hydrolysis .
  • SAR studies : Synthesize derivatives (e.g., halogen substitutions at the benzyl ring) and compare IC50_{50} values in cytotoxicity assays .
  • Protease inhibition screens : Test against serine hydrolases using fluorogenic substrates to identify off-target effects .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors .
  • Waste disposal : Neutralize with 10% NaOH before discarding to prevent environmental contamination .

Advanced: How can researchers validate the compound’s purity and stability under long-term storage?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor degradation via LC-MS (e.g., nitro-to-amine reduction products) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>150°C suggests room-temperature stability) .
  • Karl Fischer titration : Measure moisture content (<0.1% w/w) to prevent hydrolysis .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Answer:

  • Chiral chromatography : Use amylose-based columns to separate enantiomers during purification .
  • Asymmetric catalysis : Optimize Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP) to enhance stereoselectivity .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.